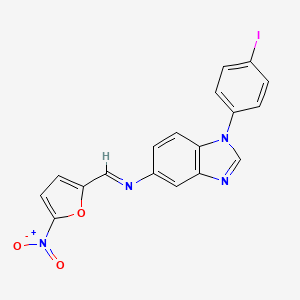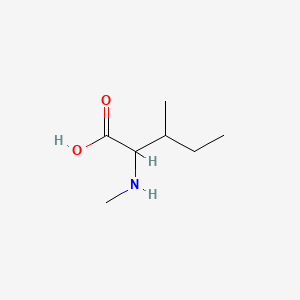![molecular formula C15H18Cl3N3O3S B11941890 Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trichloromethyl group, an isobutyrylamino group, and a thioureido linkage, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting chloroform with a suitable base, such as sodium hydroxide, under controlled conditions.
Introduction of the Isobutyrylamino Group: The next step involves the introduction of the isobutyrylamino group. This can be done by reacting the trichloromethyl intermediate with isobutyryl chloride in the presence of a base, such as pyridine.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the isobutyrylamino intermediate with thiourea under acidic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H18Cl3N3O3S |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-8(2)11(22)20-13(15(16,17)18)21-14(25)19-10-7-5-4-6-9(10)12(23)24-3/h4-8,13H,1-3H3,(H,20,22)(H2,19,21,25) |
InChI-Schlüssel |
NQGITEXOGZPSNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)






silane](/img/structure/B11941889.png)
